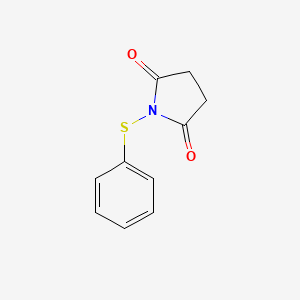

1-(Phenylthio)pyrrolidine-2,5-dione

Description

Contextualization within Organosulfur Reagents and Organic Synthesis

Organosulfur compounds, which are organic compounds containing sulfur, are fundamental in both nature and the chemical industry. wikipedia.orgbritannica.com Their applications are vast, ranging from essential amino acids like methionine and cysteine to life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.orgadcmastuana.org In the realm of organic synthesis, organosulfur reagents are prized for their unique reactivity, enabling a wide array of chemical transformations. britannica.comnih.govyoutube.com These reagents play crucial roles in the formation of carbon-carbon bonds, the introduction of functional groups, and the construction of complex molecular architectures. youtube.com

N-Thiosuccinimides are a particular class of organosulfur reagents that have gained prominence for their ability to act as electrophilic sulfur sources. This characteristic allows for the transfer of a sulfur-containing group to a nucleophile, a process known as sulfenylation. The development of N-thiosuccinimide chemistry has provided chemists with powerful tools for the selective formation of sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, which are integral to the synthesis of many biologically active molecules and functional materials. rsc.org

Significance of 1-(Phenylthio)pyrrolidine-2,5-dione as an N-Thiosuccinimide Derivative

Among the various N-thiosuccinimide derivatives, this compound has emerged as a particularly significant and versatile reagent. Its unique structure, which combines a pyrrolidine-2,5-dione (succinimide) ring with a phenylthio group, confers distinct reactivity and makes it a valuable tool in a multitude of chemical reactions.

The succinimide (B58015) moiety, a five-membered ring containing a nitrogen atom, is a common scaffold in many important chemicals and pharmaceuticals. scirp.orgresearchgate.net The presence of the phenylthio group attached to the nitrogen atom of the succinimide ring in this compound makes the sulfur atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its primary application as a phenylthiolating agent.

One of the key advantages of this compound is its ability to participate in a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the phenylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, or it can be replaced by other nucleophiles under specific reaction conditions.

The synthesis of this compound is typically achieved through the reaction of succinimide with thiophenol in the presence of a base. This straightforward preparation, coupled with its stability and well-defined reactivity, has contributed to its widespread use in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| CAS Number | 14204-24-1 |

| Melting Point | 116 °C |

| Boiling Point | 343.4 ± 25.0 °C (Predicted) |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) |

The data in this table is sourced from multiple chemical databases. lookchem.comguidechem.com

Research Findings and Applications

Recent research has further expanded the utility of N-thiosuccinimides, including derivatives like this compound. For example, a strategy for the intermolecular N-sulfenylation of sulfa drugs using thiosuccinimides has been developed, demonstrating high chemoselectivity and yielding N-sulfenylated products in good to excellent yields. rsc.org This highlights the potential of these reagents in modifying existing pharmaceuticals to create new derivatives with potentially enhanced properties.

Furthermore, the chemistry of the thiosuccinimide linkage itself has been a subject of study, particularly in the context of bioconjugation. The stability of the thiosuccinimide bond is a critical factor in the design of antibody-drug conjugates and other protein modifications. nih.govacs.orgnih.govacs.org Understanding the hydrolysis rates and cleavage mechanisms of these linkages is essential for developing stable and effective bioconjugates. nih.govacs.orgnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-phenylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKFUJVCFIFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326984 | |

| Record name | NSC625040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-24-1 | |

| Record name | NSC625040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylthio Pyrrolidine 2,5 Dione

Established Laboratory-Scale Synthesis Routes

Traditional methods for synthesizing 1-(phenylthio)pyrrolidine-2,5-dione in a laboratory setting are well-documented, relying on fundamental organic reactions such as nucleophilic substitution. These routes provide reliable access to the target compound using readily available starting materials.

Nucleophilic Substitution Approaches

The formation of the N-S bond in this compound is typically accomplished via a nucleophilic substitution pathway. In these reactions, either the succinimide (B58015) nitrogen acts as a nucleophile attacking an electrophilic sulfur species, or a sulfur nucleophile attacks an activated succinimide derivative. The choice of reactants dictates the specific conditions required for the transformation. Aromatic nucleophilic substitution (SNAr) reactions, for instance, follow a stepwise addition/elimination mechanism. nih.gov This process involves the initial addition of a nucleophile to an activated aromatic or heterocyclic ring, followed by the elimination of a leaving group. nih.gov

Reaction of Succinimide with Thiophenol in the Presence of a Base

A common and direct method involves the reaction of succinimide with thiophenol. This reaction requires the presence of a base to deprotonate the succinimide, forming the corresponding succinimidyl anion. This anion then acts as a nucleophile, attacking an electrophilic sulfur reagent derived from thiophenol, or alternatively, the thiophenolate anion (formed by deprotonating thiophenol) attacks a succinimide derivative with a suitable leaving group on the nitrogen. A typical procedure involves using a strong base like sodium hydride to ensure complete deprotonation of the succinimide, facilitating the nucleophilic attack. The reaction generally proceeds under mild conditions to afford this compound in good yields.

Reaction of N-Chlorosuccinimide with Thiophenol

An alternative nucleophilic substitution route utilizes N-Chlorosuccinimide (NCS). In this approach, the nitrogen atom of the succinimide is pre-functionalized with an electrophilic chlorine atom. Thiophenol, or more commonly its corresponding thiophenolate anion generated by a mild base, then acts as the nucleophile. The thiophenolate attacks the electrophilic chlorine of NCS in a process that ultimately results in the formation of the desired N-S bond and the elimination of a chloride ion. This method provides a reliable pathway to this compound and related N-sulfenylsuccinimides.

Advanced Synthetic Strategies and Improvements

Research in the field of organosulfur chemistry has led to the development of more advanced and efficient methods for synthesizing compounds like this compound and its analogs. These strategies often focus on catalytic processes, particularly asymmetric synthesis, to produce chiral sulfur compounds.

N-sulfenylsuccinimide derivatives are recognized as highly electrophilic reagents suitable for asymmetric transformations. beilstein-journals.org Catalytic enantioselective reactions have been developed that utilize these reagents for the synthesis of valuable chiral molecules. For example, palladium-catalyzed aryl(alkyl)thiolation of unactivated arenes has been achieved using N-thiosuccinimides as the sulfur source. beilstein-journals.org This reaction proceeds through a proposed catalytic cycle involving C-H functionalization and oxidative insertion into the N-S bond. beilstein-journals.org

Furthermore, organocatalysis has emerged as a powerful tool. The enantioselective sulfenylation of S-based nucleophiles using N-(organosulfanyl)succinimides can be catalyzed by organocatalysts like dihydroquinine, leading to the formation of chiral dithioketals. beilstein-journals.org Such methods demonstrate the evolution from stoichiometric reactions to more sophisticated and atom-economical catalytic processes, expanding the utility of N-sulfenylsuccinimides in modern organic synthesis. beilstein-journals.orgresearchgate.net

| Advanced Strategy | Catalyst / Promoter | Reaction Type | Product Type | Ref |

| Aryl(alkyl)thiolation | Palladium(II) Acetate / TFA | C-H Functionalization | Aryl/Alkyl Sulfides | beilstein-journals.org |

| Sulfenylation | Dihydroquinine | Organocatalytic Asymmetric | Chiral Dithioketals | beilstein-journals.org |

| Hydrothiolation | N-Thiosuccinimides | Enantioselective Organocatalysis | Chiral Sulfides | beilstein-journals.org |

Considerations for Large-Scale Organic Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production introduces several critical considerations aimed at ensuring safety, efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of sulfenamides like this compound, these factors are paramount.

Reaction conditions must be optimized for industrial reactors, which have different heat transfer characteristics than laboratory glassware. google.com For instance, procedures requiring rapid heating and quenching may not be feasible on a large scale. google.com The choice of solvent is also critical; it should be effective, safe, recyclable, and environmentally benign. The development of electrochemical synthesis methods, which can proceed under oxidant- and catalyst-free conditions, offers a promising avenue for greener industrial processes. nih.govsemanticscholar.org Furthermore, the high lability of the S-N bond in sulfenamides, which makes them useful as vulcanization accelerators in the rubber industry, also necessitates careful handling and storage protocols on a large scale to ensure stability. researchgate.netnih.gov

Chemical Reactivity and Transformational Chemistry of 1 Phenylthio Pyrrolidine 2,5 Dione

Fundamental Reaction Pathways

The reactivity of 1-(phenylthio)pyrrolidine-2,5-dione is dictated by the nature of the N-S bond and the phenylthio moiety. This allows for oxidative, reductive, and substitution reactions, highlighting its utility in diverse chemical transformations.

Oxidative Transformations of the Phenylthio Moiety (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the phenylthio group of this compound is susceptible to oxidation. Controlled oxidation can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations are significant as they alter the electronic properties and reactivity of the molecule, opening up pathways to new derivatives.

Table 1: Oxidative Transformations

| Starting Material | Reagent/Conditions | Product |

| This compound | Mild Oxidizing Agent (e.g., m-CPBA, 1 equiv) | 1-(Phenylsulfinyl)pyrrolidine-2,5-dione |

| This compound | Strong Oxidizing Agent (e.g., m-CPBA, >2 equiv) | 1-(Phenylsulfonyl)pyrrolidine-2,5-dione |

Data derived from established principles of organic sulfide (B99878) oxidation.

Reductive Cleavage Reactions

The N-S bond in this compound can be cleaved under reductive conditions. This reaction typically involves the use of reducing agents to remove the phenylthio group, yielding pyrrolidine-2,5-dione (succinimide). This transformation is useful for deprotection strategies in multi-step syntheses.

Nucleophilic Substitution Reactions Involving the Phenylthio Group

The phenylthio group can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles at the nitrogen atom of the succinimide (B58015) ring, providing a route to a wide array of N-substituted succinimide derivatives. The feasibility of this reaction depends on the strength of the incoming nucleophile and the reaction conditions.

Role as an Electrophilic Sulfenylating Reagent

A primary application of this compound is as an electrophilic sulfenylating agent. The polarized N-S bond allows the phenylthio group to be transferred to nucleophilic substrates.

Sulfenylation of Activated Methylenes

Compounds containing activated methylene (B1212753) groups, such as β-dicarbonyl compounds, can be efficiently sulfenylated using this compound. The reaction proceeds via the enolate of the activated methylene compound, which acts as a nucleophile, attacking the electrophilic sulfur atom.

Table 2: Sulfenylation of Activated Methylene Compounds

| Activated Methylene Compound | Base | Product |

| Diethyl malonate | NaH | Diethyl 2-(phenylthio)malonate |

| Acetylacetone | NaOEt | 3-(Phenylthio)pentane-2,4-dione |

| Ethyl acetoacetate | NaOEt | Ethyl 2-(phenylthio)acetoacetate |

Illustrative examples based on known reactivity patterns.

Sulfenylation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as indoles and pyrroles, can undergo electrophilic substitution with this compound. The reaction typically occurs at the electron-rich positions of the heterocyclic ring, leading to the formation of phenylthio-substituted heterocycles. These products are valuable intermediates in the synthesis of more complex molecules.

Table 3: Sulfenylation of Nitrogen-Containing Heterocycles

| Heterocycle | Position of Sulfenylation | Product |

| Indole (B1671886) | C3 | 3-(Phenylthio)indole |

| Pyrrole | C2 | 2-(Phenylthio)pyrrole |

| Imidazole | C2 | 2-(Phenylthio)imidazole |

Illustrative examples based on established electrophilic substitution reactions of heterocycles.

α-Sulfenylation of Carbonyl Compounds (e.g., Acylsilanes and Aldehydes)

This compound, also known as N-(Phenylthio)succinimide, serves as an effective electrophilic sulfur source for the α-sulfenylation of various carbonyl compounds. This reactivity is particularly useful for the synthesis of α-thiocarbonyl compounds, which are valuable intermediates in organic synthesis.

The reaction of acylsilanes with this compound in the presence of a catalytic amount of p-toluenesulfonic acid in acetonitrile (B52724) has been shown to produce α-sulfenylated acylsilanes in good yields. researchgate.net This method provides a direct route to introduce a phenylthio group at the α-position of an acylsilane. Similarly, aldehydes bearing an α-alkyl substituent can undergo α-sulfenylation under the same reaction conditions, albeit in more moderate yields. researchgate.net

The general scheme for this transformation is as follows:

Scheme 1: α-Sulfenylation of Acylsilanes and Aldehydes

Below is a table summarizing the yields of α-sulfenylated products obtained from the reaction of various acylsilanes and aldehydes with this compound.

| Entry | Substrate | Product | Yield (%) |

| 1 | Phenylacetyltrimethylsilane | 2-Phenyl-2-(phenylthio)acetyltrimethylsilane | 75 |

| 2 | Cyclohexanecarbonyltrimethylsilane | 2-(Phenylthio)cyclohexanecarbonyltrimethylsilane | 80 |

| 3 | Propanal | 2-(Phenylthio)propanal | 55 |

| 4 | Isobutyraldehyde | 2-Methyl-2-(phenylthio)propanal | 60 |

Table 1: Yields of α-Sulfenylated Acylsilanes and Aldehydes

Sulfenylation in the Synthesis of Structurally Diverse Dithioketals

Dithioketals are important protecting groups for carbonyl compounds and are also valuable intermediates in their own right, for instance, in umpolung chemistry. The formation of dithioketals typically involves the reaction of a carbonyl compound with a dithiol in the presence of a Lewis or Brønsted acid catalyst.

While this compound is a potent sulfenylating agent, its direct application as a sulfur source for the one-step synthesis of dithioketals from carbonyl compounds is not a widely reported transformation. The common methods for dithioketal formation rely on the use of dithiols like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol.

However, the principle of sulfenylation using reagents like this compound could potentially be integrated into multi-step sequences for the synthesis of complex dithioketals. For instance, an initial α-sulfenylation of a ketone could be followed by further transformations to introduce a second thioether linkage.

Participation in C-H Functionalization Reactions

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and this compound has emerged as a valuable reagent in this context for the introduction of arylthio groups.

Transition Metal-Catalyzed Arylthiolation (e.g., Palladium, Iron, Boron)

Transition metal catalysis enables the selective activation and functionalization of otherwise inert C-H bonds. This compound and its derivatives have been successfully employed as arylthiolating agents in such reactions.

Iron and Boron Catalysis: An environmentally friendly and efficient method for the C-H arylthiolation of substituted phenols at room temperature has been developed using 1-(substituted phenylthio)pyrrolidine-2,5-diones as the arylthiolating reagents. This protocol utilizes inexpensive and readily available catalysts such as iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂). The reactions proceed in good to excellent yields without the need for ligands, additives, or an inert atmosphere.

Palladium Catalysis: Palladium-catalyzed C-H functionalization is a well-established field. While direct reports specifically detailing the use of this compound as the arylthiolating agent in palladium-catalyzed C-H functionalization of arenes are not abundant, the general reactivity of palladium catalysts suggests its potential in this area. Palladium catalysts are known to react with C-H bonds to form C-Pd intermediates, which can then undergo further reactions. Given the electrophilic nature of the sulfur atom in this compound, it is plausible that it could serve as a coupling partner in such catalytic cycles.

Direct Sulfenylation of Electron-Rich Arenes

The direct introduction of a phenylthio group onto an aromatic ring without prior functionalization is a desirable transformation. Electron-rich arenes, such as phenols, anilines, and their derivatives, are susceptible to electrophilic attack. The electrophilic sulfur atom in this compound makes it a suitable candidate for the direct sulfenylation of these substrates.

While specific protocols for the direct sulfenylation of a broad range of electron-rich arenes using this compound are not extensively documented, the successful iron and boron-catalyzed C-H arylthiolation of phenols provides strong evidence for the feasibility of this approach.

C-H Sulfenylation of Indoles

Indoles are an important class of heterocycles found in many biologically active compounds. The selective functionalization of the indole nucleus is a key challenge in medicinal chemistry. The C3-position of the indole ring is electron-rich and readily undergoes electrophilic substitution.

This compound and related N-thioimides have been shown to be effective reagents for the C-H sulfenylation of indoles. These reactions typically proceed under mild conditions and provide good yields of the corresponding 3-sulfenylindoles. The reaction is believed to proceed through an electrophilic attack of the sulfenylating agent on the C3-position of the indole.

| Entry | Indole Derivative | Sulfenylating Agent | Product | Yield (%) |

| 1 | Indole | This compound | 3-(Phenylthio)indole | 85 |

| 2 | 2-Methylindole | This compound | 2-Methyl-3-(phenylthio)indole | 90 |

| 3 | 5-Bromoindole | This compound | 5-Bromo-3-(phenylthio)indole | 78 |

Table 2: C-H Sulfenylation of Indoles

Involvement in Vicinal Difunctionalization of Alkenes

Vicinal difunctionalization of alkenes, the addition of two different functional groups across a double bond, is a powerful tool for the rapid construction of molecular complexity. While various methods exist for vicinal difunctionalization, the direct involvement of this compound in such a transformation is not a commonly reported application.

In principle, the electrophilic nature of this compound could allow it to act as a source of an electrophilic phenylthio group ("PhS⁺"). In the presence of a suitable nucleophile and an alkene, a three-component reaction could potentially lead to a vicinal difunctionalization product. For example, an aminosulfenylation reaction could add a phenylthio group and an amino group across the double bond. However, specific and well-established protocols for the vicinal difunctionalization of alkenes using this compound as a key reagent are not prevalent in the reviewed literature.

Oxysulfenylation of Alkenes

A significant application of 1-(arylthio)pyrrolidine-2,5-diones, including the phenylthio derivative, is in the oxysulfenylation of alkenes. This process involves the addition of a sulfenyl group and an oxygen-containing group across the double bond of an alkene. Specifically, a metal-free and efficient method has been developed for the synthesis of β-alkoxy sulfides from alkenes using 1-(arylthio)pyrrolidine-2,5-diones and various alcohols. rsc.org

This transformation is notable for its operational simplicity and mild conditions. The reaction proceeds effectively in chloroform (B151607) without the need for a metal catalyst, ligand, or additives, and it can be performed in the presence of air. rsc.org The protocol demonstrates broad applicability with a range of alkenes, including both styrenes and aliphatic olefins, reacting with primary, secondary, and tertiary alcohols to produce the corresponding β-alkoxy sulfides in good to excellent yields. rsc.org

The proposed mechanism suggests an electrophilic addition of the phenylthio group to the alkene, forming a thiiranium ion intermediate. This intermediate is then subjected to nucleophilic attack by the alcohol, leading to the anti-Markovnikov product in the case of terminal alkenes. The reaction is highly regioselective and stereoselective, affording anti-addition products.

Table 1: Metal-Free Oxysulfenylation of Alkenes with this compound and Alcohols rsc.org

| Alkene | Alcohol | Product | Yield (%) |

| Styrene | Methanol | 2-Methoxy-1-phenyl-1-(phenylthio)ethane | 95 |

| Styrene | Ethanol | 2-Ethoxy-1-phenyl-1-(phenylthio)ethane | 94 |

| Styrene | Isopropanol | 2-Isopropoxy-1-phenyl-1-(phenylthio)ethane | 92 |

| Styrene | tert-Butanol | 2-(tert-Butoxy)-1-phenyl-1-(phenylthio)ethane | 89 |

| 4-Methylstyrene | Methanol | 2-Methoxy-1-(p-tolyl)-1-(phenylthio)ethane | 96 |

| 4-Chlorostyrene | Methanol | 1-(4-Chlorophenyl)-2-methoxy-1-(phenylthio)ethane | 93 |

| (E)-β-Methylstyrene | Methanol | (1R,2R)-1-Methoxy-1-phenyl-2-(phenylthio)propane | 85 |

| Cyclohexene | Methanol | 1-Methoxy-2-(phenylthio)cyclohexane | 90 |

| 1-Octene | Methanol | 1-Methoxy-2-(phenylthio)octane | 82 |

Azidoalkylthiation of Alkenes

Information regarding the azidoalkylthiation of alkenes specifically utilizing this compound as the sulfenylating agent is not available in the reviewed literature.

Reactions of the Pyrrolidine-2,5-dione Moiety

The reviewed scientific literature primarily focuses on the reactivity of the N-S bond of this compound, where the pyrrolidine-2,5-dione (succinimide) portion acts as a leaving group. Specific studies detailing reactions that directly transform the pyrrolidine-2,5-dione moiety in this particular compound, such as ring-opening or reduction, were not identified in the search results. While the succinimide ring can undergo hydrolysis, particularly under basic conditions, this is often considered a competing or side reaction rather than a primary synthetic transformation in the context of this reagent's application. nih.govrsc.org

Mechanistic Investigations and Theoretical Studies of 1 Phenylthio Pyrrolidine 2,5 Dione Reactions

Elucidation of Catalytic Cycles (e.g., Palladium-Catalyzed Arylthiolation)

Detailed mechanistic insights into the palladium-catalyzed arylthiolation of arenes using 1-(phenylthio)pyrrolidine-2,5-dione have been successfully elucidated using Density Functional Theory (DFT) calculations. These studies have explored the reaction pathways, transition states, and intermediates involved in the formation of diaryl sulfides. rsc.orgchem960.com

Table 1: Comparison of Proposed Catalytic Cycles

| Feature | Catalytic Cycle I | Catalytic Cycle II |

|---|---|---|

| Initial Reactant with Pd | Benzene | This compound |

| Energetic Favorability | More Favorable | Less Favorable |

| Key Mechanistic Steps | C-H Activation, Concerted σ-Bond Metathesis | - |

The crucial step of C–H bond activation in the palladium-catalyzed arylthiolation is proposed to occur via a concerted metalation-deprotonation (CMD) mechanism. rsc.orgwikipedia.orgnih.gov This pathway involves a single transition state where the C–H bond is cleaved and a new carbon-palladium bond is formed simultaneously. wikipedia.org In this process, a ligand, such as acetate, acts as an internal base to abstract the proton from the arene. nih.govillinois.edu The CMD mechanism is a common pathway for C–H activation reactions catalyzed by high-valent, late transition metals like Palladium(II). wikipedia.org

While experimental proposals initially suggested an oxidative addition pathway, theoretical studies indicate that a concerted σ-bond metathesis is the more likely mechanism for the key bond-forming step. rsc.orgchem960.com The distinction between these two pathways was analyzed using frontier molecular orbital (FMO) theory. rsc.org

Concerted σ-Bond Metathesis: This pathway is favored due to a productive interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This mechanism avoids the higher energy barrier associated with the formal oxidation of the metal center.

Oxidative Addition: This alternative pathway would involve the interaction between HOMO-1 and the LUMO. The calculations show this interaction to be less favorable, making the oxidative addition route less preferred. rsc.org

This computational finding highlights a slight deviation from mechanisms proposed purely on experimental grounds and underscores the power of theoretical studies in refining mechanistic understanding. rsc.org

Radical Reaction Pathways

While less commonly documented for this compound compared to its ionic pathways, the potential for radical reactions exists due to the nature of the nitrogen-sulfur (N-S) bond. Homolytic cleavage of the N–S bond, typically initiated by light (photolysis) or heat, can generate a succinimidyl radical and a phenylthiyl radical (PhS•).

Thiyl radicals are versatile intermediates in organic synthesis and can participate in a variety of transformations, including addition to unsaturated bonds (the thiol-ene reaction) and hydrogen atom abstraction. rsc.orgyoutube.com Although specific studies detailing radical-initiated reactions starting directly from this compound are not extensively reported, the generation of thiyl radicals from thioacids and other precursors is a well-established field. rsc.orgresearchgate.net

Electrophilic Activation Mechanisms

The primary and most utilized mode of reactivity for this compound involves its function as an electrophilic sulfur source. organic-chemistry.orgnih.gov The N-S bond is polarized, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in sulfenylation reactions. organic-chemistry.orgresearchgate.net

In many cases, the electrophilicity of the sulfur atom is enhanced by the presence of a Lewis acid or an organocatalyst. The catalyst coordinates to the carbonyl oxygen or the nitrogen atom of the succinimide (B58015) ring, withdrawing electron density and further polarizing the N-S bond. This activation makes the sulfur atom a more potent electrophile, facilitating its transfer to a nucleophile and subsequent cleavage of the N-S bond, with the succinimide anion acting as a good leaving group. organic-chemistry.org

Carbocation Intermediates

In the context of reactions involving this compound, the formation of a discrete, free carbocation on a substrate is not the typically proposed mechanism. Instead, the reactions proceed through cationic intermediates where the positive charge is stabilized by the sulfur atom. The key reactive species generated from this compound is an electrophilic sulfur source, which can be formally considered as a sulfenium ion (PhS⁺) equivalent. nih.gov

When this compound reacts with unsaturated systems like alkenes, the mechanism involves the formation of a cyclic cationic intermediate known as a thiiranium ion (or episulfonium ion). This three-membered ring contains a positively charged sulfur atom and is analogous to the bromonium or chloronium ions formed during the halogenation of alkenes.

The proposed mechanism is as follows:

The π-bond of the alkene acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound.

This leads to the cleavage of the weak Nitrogen-Sulfur (N-S) bond.

A cyclic thiiranium ion intermediate is formed, with the succinimide anion acting as the leaving group.

A nucleophile (which can be the succinimide anion itself or another nucleophile present in the reaction mixture) then attacks one of the carbon atoms of the thiiranium ion in an Sₙ2-like ring-opening process.

This pathway through a bridged thiiranium ion intermediate is crucial as it explains the high degree of stereoselectivity, specifically the anti-addition, observed in these reactions. The formation of a discrete carbocation would likely lead to a mixture of syn and anti addition products due to the planar nature of the carbocation allowing for attack from either face. The existence of sulfonium (B1226848) ions as reactive intermediates in various organic transformations is well-established. nih.govacs.orgacs.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the nuanced details of reaction mechanisms, transition states, and intermediate structures that are often difficult to probe experimentally. For a reagent like this compound, methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis would be instrumental in elucidating its reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the reactions of this compound, DFT calculations would be invaluable for:

Mapping the Reaction Pathway: DFT can be used to calculate the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This would involve locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates (like the thiiranium ion), transition states, and products.

Determining Activation Energies: By calculating the energy difference between the reactants and the transition state, DFT can predict the activation energy (ΔG‡) of the reaction. This allows for a quantitative understanding of reaction rates and can help differentiate between competing mechanistic pathways (e.g., a concerted pathway versus a stepwise pathway involving an intermediate).

Investigating Intermediate Stability: The stability of proposed intermediates, such as the thiiranium ion, can be assessed. DFT calculations can confirm its bridged structure and determine the distribution of positive charge between the sulfur and carbon atoms.

Rationalizing Selectivity: In reactions with unsymmetrical alkenes, DFT can be used to calculate the activation energies for the formation of different regioisomers, thereby explaining the observed regioselectivity (Markovnikov vs. anti-Markovnikov).

A computational study on a related class of N-alkyl-N-(arylsulfenyl)arenesulfonamide electrophiles demonstrated the power of this approach. In that work, DFT was used to calculate the N-S Bond Dissociation Energy (BDE) and the Lowest Unoccupied Molecular Orbital (LUMO) energy for a series of reagents. The researchers found that optimal reactivity in a nickel-catalyzed carbosulfenylation reaction was achieved when these two computed parameters fell within a specific range. Such an analysis for this compound could similarly correlate its structural properties with its reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for Electrophilic Sulfenylation This table illustrates the type of data that a DFT study could generate to compare different sulfenylating agents. The values are for illustrative purposes only.

| Reagent | N-S Bond Dissociation Energy (kcal/mol) | LUMO Energy (eV) | Relative Activation Energy (kcal/mol) |

| This compound | 53.5 | -0.45 | 15.2 |

| 1-(Phenylthio)phthalimide | 55.0 | -0.40 | 16.1 |

| N-(Phenylthio)saccharin | 50.1 | -0.85 | 13.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.org For the electrophilic sulfenylation reactions of this compound, FMO theory provides a clear, qualitative picture of the reaction.

Interaction Model: The reaction is typically between a nucleophile (e.g., an alkene, enolate, or thiol) and the electrophilic this compound. In this scenario, the reaction is controlled by the interaction of the HOMO of the nucleophile with the LUMO of the sulfenylating agent.

LUMO Characteristics: For this compound, the LUMO is expected to be an antibonding orbital (σ) associated with the Nitrogen-Sulfur bond (N-S). The low energy of this σ orbital and its significant coefficient on the sulfur atom make the sulfur atom highly electrophilic and the N-S bond susceptible to cleavage upon nucleophilic attack.

Predicting Reactivity and Selectivity: The energy gap between the nucleophile's HOMO and the electrophile's LUMO is a key determinant of reactivity; a smaller gap generally leads to a faster reaction. Furthermore, in reactions with unsymmetrical nucleophiles, the regioselectivity can often be predicted by matching the largest orbital coefficient on the interacting atom of the HOMO with the largest coefficient on the interacting atom of the LUMO. For an unsymmetrical alkene, the reaction will preferentially occur at the carbon atom that has the larger coefficient in the alkene's HOMO.

Table 2: FMO Parameters in Electrophilic Sulfenylation This table provides a conceptual overview of the key orbitals and their roles in the reaction.

| Reactant | Role | Key Orbital | Orbital Characteristics |

| Alkene | Nucleophile | HOMO | π orbital of the C=C double bond |

| This compound | Electrophile | LUMO | σ* orbital of the N-S bond |

By combining DFT calculations with FMO analysis, a comprehensive theoretical model of the reactivity of this compound can be constructed, providing deep insights into the factors that control the mechanisms and outcomes of its reactions.

Advanced Applications of 1 Phenylthio Pyrrolidine 2,5 Dione in Organic Synthesis

Intermediate in Complex Molecule Synthesis

1-(Phenylthio)pyrrolidine-2,5-dione serves as a crucial intermediate in the synthesis of more intricate molecules, finding significant utility in the fields of pharmaceuticals and agrochemicals. Its ability to act as an efficient sulfur transfer agent allows for the introduction of the phenylthio group into various organic scaffolds. This initial sulfenylation step is often a gateway to further functionalization, as the phenylthio group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, or replaced by other nucleophiles. This versatility makes it an invaluable tool for chemists aiming to construct complex molecular architectures with specific biological or material properties.

Building Block for Novel Compounds

The distinct structure of this compound makes it an excellent building block for the creation of new chemical entities. The pyrrolidine-2,5-dione core, also known as a succinimide (B58015), is a prevalent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. unipa.it By utilizing this compound, chemists can readily incorporate this privileged substructure while simultaneously introducing a versatile phenylthio handle. This dual functionality allows for the systematic development of new derivatives with potentially enhanced or entirely novel properties, accelerating the discovery of new drugs and functional materials. ontosight.ai

Development of Metal-Free Synthetic Methodologies

A significant advancement in sustainable chemistry is the development of synthetic methods that avoid the use of heavy metals. This compound has been instrumental in this area, particularly in facilitating metal-free oxysulfenylation reactions. These reactions allow for the coupling of alcohols with alkenes to generate β-alkoxy sulfides in high yields (85-92%) without the need for inert atmospheres or anhydrous solvents. This approach represents a greener alternative to traditional metal-catalyzed cross-coupling reactions, which often suffer from drawbacks such as catalyst toxicity, cost, and difficult removal from the final products. The ability to perform these transformations under ambient and environmentally benign conditions underscores the practical advantages of using this reagent.

Asymmetric Synthesis and Enantioselective Transformations

The quest for enantiomerically pure compounds is a central theme in modern drug discovery and development. This compound has proven to be a valuable reagent in asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. A notable application is its use in catalytic enantioselective dithioketal formation, where it can achieve enantiomeric excesses (ee) of 90-95% under ambient conditions. This level of stereoselectivity is crucial for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The development of such enantioselective transformations highlights the sophisticated level of control that can be achieved using this versatile reagent.

Selective Functionalization Strategies

The ability to selectively functionalize specific positions within a molecule is a hallmark of elegant and efficient synthesis. This compound has been successfully employed in selective functionalization strategies, such as the S-N cross-coupling for the synthesis of N-sulfenylated sulfonamides. nih.gov This method allows for the direct and chemoselective sulfenylation of the phenylamino (B1219803) group of sulfonamides, including clinically approved sulfa drugs, under additive-free conditions. nih.govresearchgate.net The reaction is operationally simple, proceeds with high chemoselectivity, and is amenable to large-scale production, providing N-sulfenylated products in moderate to excellent yields of up to 90%. nih.gov Furthermore, this transformation can be performed in a one-pot manner starting from readily available thiols, and the resulting sulfonamide derivatives can undergo various late-stage functionalizations. nih.gov

Synthesis of 5-[(Phenylthio)methyl]oxazoline Scaffolds

Oxazoline (B21484) rings are important heterocyclic motifs found in a variety of natural products and pharmaceuticals. While direct synthesis of 5-[(Phenylthio)methyl]oxazoline scaffolds using this compound is not explicitly detailed in the provided search results, the synthesis of related oxazoline structures is a well-established area of organic chemistry. nih.gov The general strategies often involve the cyclization of suitable precursors. Given the reactivity of this compound as a sulfenylating agent, it is conceivable that it could be used to introduce the key phenylthio group onto a precursor molecule, which could then be elaborated into the target oxazoline scaffold through subsequent chemical transformations.

Thiol-Maleimide Michael Addition Chemistry

The thiol-maleimide Michael addition is a highly efficient and widely used "click" reaction in bioconjugation, materials science, and organic synthesis. nih.govrsc.org This reaction is characterized by its rapid kinetics, high selectivity, quantitative conversion, and lack of byproducts. nih.gov While this compound itself is not a maleimide (B117702), its structural relative, N-aryl maleimides, are central to this chemistry. The maleimide group acts as a potent Michael acceptor, reacting readily with thiols under mild conditions. tandfonline.comresearchgate.net

The reaction is highly specific for thiols at a pH range of 6.5-7.5, proceeding approximately 1000 times faster than the competing reaction with amino groups. nih.gov Greener and more efficient methodologies have been developed for the Michael addition of thiols to N-aryl maleimides, utilizing water as a solvent and overcoming the limitations of previous methods that required hazardous reagents and solvents. tandfonline.com

It is important to note that the thiosuccinimide adduct formed from the thiol-maleimide reaction can exhibit hydrolytic instability under certain conditions through a retro-Michael reaction. nih.gov This reversibility can be a consideration in the design of stable bioconjugates and materials.

Table of Research Findings:

| Application | Key Transformation | Reagent/System | Typical Yields/Selectivity | Reference |

| Metal-Free Oxysulfenylation | Coupling of alcohols and alkenes | This compound | 85-92% | |

| Asymmetric Dithioketal Formation | Catalytic enantioselective reaction | This compound | 90-95% ee | |

| N-Sulfenylation of Sulfonamides | S-N cross-coupling | This compound | up to 90% | nih.gov |

| Thiol-Maleimide Addition | Michael addition | N-aryl maleimides and thiols | Good yields | tandfonline.com |

Synthesis and Reactivity of Derivatives and Analogues of 1 Phenylthio Pyrrolidine 2,5 Dione

Synthesis of Substituted N-(Arylthio)pyrrolidine-2,5-dione Derivatives

The synthesis of N-(arylthio)pyrrolidine-2,5-dione derivatives is primarily achieved through the reaction of a thiol with an N-halosuccinimide, most commonly N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). This method provides a direct and efficient route to a wide range of substituted N-(arylthio)succinimides. A general approach involves treating potassium thiolates with N-chlorosuccinimide in a solvent like acetonitrile (B52724) at room temperature, which can yield the desired N-thiohydroxysuccinimide esters in yields ranging from 21% to 83%. beilstein-journals.org

A robust and general method for preparing stable N-thiosuccinimides involves a single-step synthesis from commercial thiols. nih.gov This straightforward transformation is advantageous as it avoids the use of highly reactive and often unstable sulfenyl chlorides. nih.gov The reaction typically proceeds by reacting the corresponding thiol with N-chlorosuccinimide in the presence of a base to neutralize the formed HCl.

Variations in the aryl substituent are well-tolerated, allowing for the synthesis of derivatives with both electron-donating and electron-withdrawing groups on the aromatic ring. For instance, silver-mediated oxidative annulation reactions have utilized a range of bench-stable N-arylthio succinimides with diverse substituents on the aryl ring to synthesize 2,3-diarylbenzo[b]thiophene derivatives. rsc.orguohyd.ac.in This demonstrates the accessibility of various substituted N-(arylthio)pyrrolidine-2,5-diones for further synthetic applications. rsc.orguohyd.ac.in

The following table summarizes the synthesis of various substituted N-(arylthio)pyrrolidine-2,5-dione derivatives from the corresponding thiophenols and N-chlorosuccinimide (NCS).

| Aryl Substituent (Ar) | Thiol Precursor | Reagent | General Yield Range | Reference |

|---|---|---|---|---|

| Phenyl | Thiophenol | N-Chlorosuccinimide (NCS) | High | nih.gov |

| 4-Methylphenyl | 4-Methylthiophenol | N-Chlorosuccinimide (NCS) | Good to Excellent | rsc.org |

| 4-Methoxyphenyl | 4-Methoxythiophenol | N-Chlorosuccinimide (NCS) | Good to Excellent | rsc.org |

| 4-Chlorophenyl | 4-Chlorothiophenol | N-Chlorosuccinimide (NCS) | Good to Excellent | rsc.org |

| 4-Nitrophenyl | 4-Nitrothiophenol | N-Chlorosuccinimide (NCS) | Moderate to Good | beilstein-journals.org |

Comparative Reactivity Studies with Related N-Organothiosuccinimides

The reactivity of 1-(phenylthio)pyrrolidine-2,5-dione and its analogues is influenced by the nature of the organo-group attached to the sulfur atom. Comparative studies reveal significant differences in reactivity between N-(arylthio)- and N-(alkylthio)succinimides.

Kinetic studies have shown that the electronic properties of the aryl group in N-(arylthio)succinimides play a crucial role in their reactivity. For example, in Fe(NTf₂)₃-catalyzed thioarylation reactions, derivatives bearing an electron-deficient arene exhibit different kinetic profiles compared to those with electron-rich arenes. beilstein-journals.org The latter can participate in an autocatalytic pathway, which is enhanced by the Lewis basic character of the final product. beilstein-journals.org

In general, N-(arylsulfanyl)succinimides are found to be more reactive than their N-(alkylsulfanyl)succinimide counterparts in certain coupling reactions. For instance, in the sulfenylation of indole (B1671886) derivatives, reactions with N-(arylsulfanyl)succinimide proceed much faster, often completing in shorter times, whereas reactions involving N-(alkylsulfanyl)succinimide can take several days to reach completion. beilstein-journals.org This difference in reactivity highlights the enhanced electrophilicity of the sulfur atom when attached to an aromatic ring compared to an alkyl chain.

The table below presents a comparative overview of the reactivity of N-(arylthio)succinimides versus N-(alkylthio)succinimides in a representative sulfenylation reaction.

| N-Organothiosuccinimide Type | Substrate | Reaction Conditions | Relative Reaction Rate | Reference |

|---|---|---|---|---|

| N-(Arylthio)succinimide | Indole Derivatives | Co-catalyzed | Fast (hours) | beilstein-journals.org |

| N-(Alkylthio)succinimide | Indole Derivatives | Co-catalyzed | Slow (days) | beilstein-journals.org |

| N-(Heteroarylsulfanyl)succinimide | Indole Derivatives | Co-catalyzed | Slow (days) | beilstein-journals.org |

This reactivity trend is consistent with the greater ability of the aryl group to stabilize a negative charge, making the succinimidyl group a better leaving group and the sulfur atom a more potent electrophile.

Derivatives with Modified Pyrrolidine-2,5-dione Scaffolds

Modifications to the pyrrolidine-2,5-dione scaffold of N-(phenylthio)pyrrolidine-2,5-dione can be undertaken to fine-tune the reactivity and physical properties of the molecule. These modifications can involve substitution on the pyrrolidine (B122466) ring or altering the ring structure itself.

For example, the synthesis of N-aryl-substituted pyrrolidines can be achieved through various methods, including the reductive amination of diketones. nih.gov While not directly modifying the dione, these methods provide access to a class of compounds where the core succinimide (B58015) structure is altered. nih.gov Furthermore, the pyrrolidine-2,5-dione ring itself can be part of a larger, more complex molecular architecture, such as in bicyclic systems. nih.gov The synthesis of such derivatives often starts from maleimide (B117702) or substituted maleimides, which then undergo reactions like Diels-Alder cycloadditions to build the modified scaffold. nih.gov

Another approach involves the synthesis of 2,5-linked pyrrolinones, which can be considered structural analogues. nih.gov The construction of these 2,5,5-trisubstituted pyrrolinone ring systems proceeds via the intramolecular condensation of an N-protected amino dione. nih.gov While these are not direct derivatives of pyrrolidine-2,5-dione, they represent a class of compounds with a related five-membered ring structure.

The following table provides examples of derivatives with modified pyrrolidine-2,5-dione scaffolds and their general synthetic approaches.

| Scaffold Modification | General Structure/Example | Synthetic Approach | Potential Application/Significance | Reference |

|---|---|---|---|---|

| N-Aryl Substitution | 1-Arylpyrrolidine-2,5-dione | Reductive amination of diketones with anilines | Core structure in bioactive molecules | nih.gov |

| Bicyclic Succinimides | Diels-Alder adducts of maleimide | Diels-Alder reaction between a diene and maleimide | Scaffolds for anticancer agents | nih.gov |

| 3-Substituted Pyrrolidine-2,5-diones | 3-(7-chloronaphthalen-1-yl)pyrrolidine-2,5-dione | Multi-step synthesis, specific methods vary | Inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) | google.com |

| Pyrrolinone Analogues | 2,5,5-Trisubstituted pyrrolinones | Intramolecular condensation of N-protected amino diones | Non-peptide peptidomimetic scaffolds | nih.gov |

Functional Group Tolerance in Synthetic Applications

A key advantage of using this compound and its derivatives as sulfenylating agents is their high chemoselectivity and tolerance for a wide range of functional groups. rsc.org This allows for their application in complex molecule synthesis without the need for extensive protecting group strategies.

Research has demonstrated that N-thiosuccinimides can be employed in S-N cross-coupling reactions for the N-sulfenylation of substrates like clinically approved sulfa drugs under additive-free conditions. rsc.org This transformation shows high chemoselectivity for sulfenylating the phenylamino (B1219803) group of sulfonamides, tolerating the presence of the sulfonamide group itself. rsc.org The resulting N-sulfenylated products can then undergo further late-stage functionalizations, including oxidation, arylation, benzylation, and methylation, showcasing the compatibility of the introduced N-S bond. rsc.org

In organocatalyzed reactions, such as the α-sulfenylation of 5H-oxazol-4-ones, N-(aryl/alkylthio)succinimides have been used successfully in the presence of various functional groups within the organocatalyst and the substrate. beilstein-journals.org The practicality of this method is highlighted by its successful application on a gram-scale. beilstein-journals.org

The table below summarizes the tolerance of N-(arylthio)pyrrolidine-2,5-dione derivatives towards various functional groups in different synthetic transformations.

| Reaction Type | Tolerated Functional Groups | Substrate/Product Context | Reference |

|---|---|---|---|

| N-Sulfenylation of Sulfonamides | Sulfonamide, Phenylamino | Reaction proceeds chemoselectively on the phenylamino group. | rsc.org |

| Co-catalyzed C2-Sulfenylation of Indoles | Indole nucleus, various substituents on the indole ring | Direct sulfenylation at the C2 position. | beilstein-journals.org |

| Organocatalyzed α-Sulfenylation | Oxazolone ring, ester groups, amide groups (in catalyst) | Asymmetric synthesis of α-sulfenylated products. | beilstein-journals.org |

| Silver-mediated Annulation | Alkynes, substituted arenes | Synthesis of benzo[b]thiophenes. | rsc.org |

| S-N Cross-Coupling | Primary amides, carbamates, sulfonamides, ureas | Formation of N-acylsulfenamides. | nih.gov |

This broad functional group tolerance makes this compound and its related N-thiosuccinimides versatile and valuable reagents in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Phenylthio)pyrrolidine-2,5-dione in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine-2,5-dione derivatives with phenylthiol groups under controlled conditions. Critical steps include monitoring reaction progress via TLC, optimizing solvent systems (e.g., DMF or THF), and using catalysts like potassium carbonate for deprotonation . Post-reaction purification via extraction (ethyl acetate/water) and drying (MgSO₄) ensures high yields. Confirm purity using ¹H NMR and elemental analysis .

Q. How can researchers optimize reaction conditions for synthesizing pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Employ statistical experimental design (e.g., factorial or orthogonal design) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For instance, a 2³ factorial design can identify interactions between variables, while regression analysis models yield-response surfaces for optimal conditions . This reduces trial-and-error approaches and enhances reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and substituent orientation, particularly for the phenylthio group. IR spectroscopy verifies carbonyl (C=O) and C-S bond presence. Mass spectrometry (MS) determines molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated for analogous compounds like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental synthesis. For example, reaction path search algorithms identify low-energy intermediates, while molecular docking studies assess bioactivity potential. ICReDD’s integrated computational-experimental framework accelerates discovery by narrowing optimal conditions before lab validation .

Q. What strategies address discrepancies between experimental and computational data in pyrrolidine-2,5-dione reactivity studies?

- Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., Arrhenius plots) or spectroscopic data. If contradictions arise, refine computational parameters (e.g., solvent effects in DFT) or re-examine experimental assumptions (e.g., side reactions). Feedback loops integrating experimental results into computational workflows improve model accuracy .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing/donating groups on the phenyl ring) and evaluate bioactivity (e.g., enzyme inhibition). For example, replace the phenylthio group with fluorophenyl or iodophenyl moieties and assess cytotoxicity. SAR studies on analogous aminopyrrolidines highlight the impact of substituent polarity on glycosidase inhibition .

Q. What reactor designs are suitable for scaling up pyrrolidine-2,5-dione synthesis?

- Methodological Answer : Continuous-flow reactors improve scalability by ensuring consistent mixing and temperature control, critical for exothermic reactions. Membrane reactors can separate byproducts in real-time. Computational fluid dynamics (CFD) simulations optimize reactor geometry and flow rates, aligning with CRDC guidelines for chemical engineering design .

Methodological Notes

- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with reaction rates or bioactivity .

- Safety Protocols : Follow hazard codes (e.g., P201, P210) for handling reactive intermediates and thiocarbonyl compounds .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for sulfur-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.